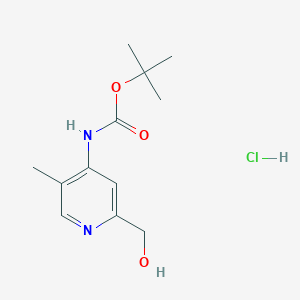
4-(Boc-amino)-5-methylpyridine-2-methanol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32662046” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662046” involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. The synthetic routes are designed to maximize yield and purity, ensuring that the final product meets the required specifications.
Industrial Production Methods: In an industrial setting, the production of “MFCD32662046” is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale reactors. The process is carefully monitored to ensure consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: “MFCD32662046” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD32662046” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “MFCD32662046” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties.
Scientific Research Applications
“MFCD32662046” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “MFCD32662046” is investigated for its potential therapeutic properties and its ability to modulate specific biological pathways. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD32662046” involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the observed effects.
Properties
Molecular Formula |
C12H19ClN2O3 |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-5-methylpyridin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-8-6-13-9(7-15)5-10(8)14-11(16)17-12(2,3)4;/h5-6,15H,7H2,1-4H3,(H,13,14,16);1H |
InChI Key |
DSJYKCOGAIAQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)
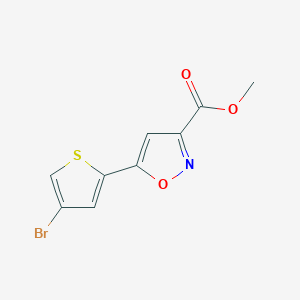
![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)
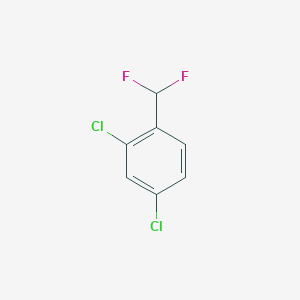
![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)


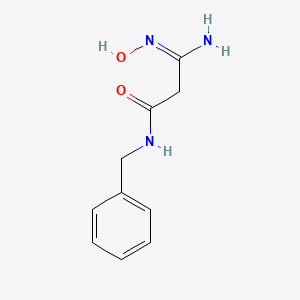
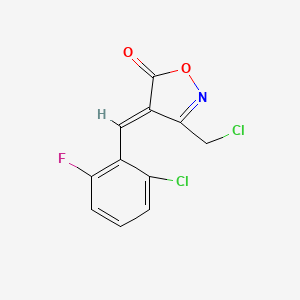
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)
